

An In-depth Technical Guide to the Synthesis of Oseltamivir (Tamiflu)

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the chemical synthesis of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B infections. The primary focus is on the well-established industrial synthesis route originating from (-)-shikimic acid, a natural product extracted from star anise.

Core Synthesis Pathway: The Roche Process from (-)-Shikimic Acid

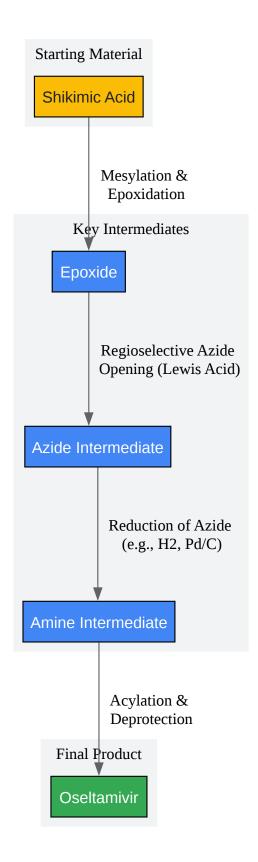
The most historically significant and widely recognized industrial synthesis of Oseltamivir was developed by Roche. This pathway begins with (-)-shikimic acid and involves a series of complex transformations to introduce the required functional groups and stereochemistry. The overall process is a testament to modern synthetic organic chemistry, navigating challenges such as stereocontrol and the introduction of an azido group, which is later reduced to the primary amine found in the final product.

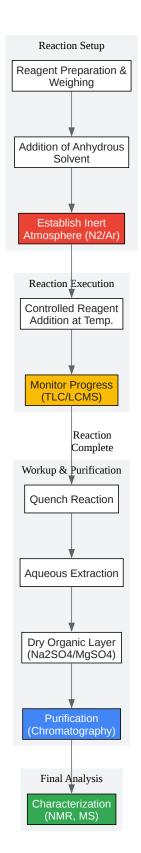
The key stages of this synthesis involve the formation of an epoxide, followed by a regioselective opening with an azide nucleophile, and subsequent functional group manipulations to yield the target molecule, Oseltamivir Phosphate.

Visualization of the Core Synthesis Pathway



The following diagram illustrates the key transformations in the synthesis of Oseltamivir from (-)-shikimic acid.







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